Methyl 5-bromo-4-methylpicolinate
Description
Significance of Halogenated Picolinates in Advanced Organic Synthesis and Materials Science
Halogenated picolinates, a class of organic compounds to which Methyl 5-bromo-4-methylpicolinate belongs, are of considerable interest in advanced organic synthesis. The presence of a halogen atom, such as bromine, on the pyridine (B92270) ring provides a reactive handle for a variety of cross-coupling reactions. researchgate.net These reactions, including the well-known Suzuki-Miyaura coupling, allow for the formation of new carbon-carbon bonds, enabling the construction of complex molecular architectures. researchgate.net This versatility makes halogenated picolinates valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. synhet.com
In materials science, the incorporation of halogenated pyridine moieties can influence the electronic and photophysical properties of organic materials. The electron-withdrawing nature of the pyridine ring and the halogen substituent can be tuned to design materials with specific functionalities for applications in areas such as organic light-emitting diodes (OLEDs) and photovoltaics.
Research Landscape and Emerging Applications of Pyridine Carboxylates
Pyridine carboxylates, also known as picolinates, are a ubiquitous structural motif in a vast array of biologically active compounds and functional materials. The pyridine ring is a key component in many natural products and pharmaceuticals due to its ability to engage in hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition and biological activity. mdpi.com
The research landscape for pyridine carboxylates is dynamic, with ongoing efforts to develop new synthetic methodologies and explore novel applications. A significant area of focus is in medicinal chemistry, where pyridine carboxylates are integral to the design of enzyme inhibitors and receptor modulators. mdpi.com For instance, derivatives of pyridine carboxylic acids have shown promise as antimicrobial agents. mdpi.com
Overview of Research Objectives Pertaining to this compound
The primary research interest in this compound lies in its utility as a versatile synthetic intermediate. The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents at this position. The methyl group at the 4-position and the methyl ester at the 2-position also offer sites for further functionalization, although they are generally less reactive than the bromo group in cross-coupling reactions.
While specific, in-depth research articles solely focused on this compound are not abundant in publicly accessible literature, its frequent appearance in chemical supplier catalogs and patent literature indicates its role as a key building block. nih.govsynhet.comcookechem.com Patents often cite this compound or its close derivatives as starting materials for the synthesis of more complex molecules with potential therapeutic or industrial applications. The research objectives are therefore implicitly geared towards leveraging its chemical reactivity to generate novel compounds for screening in drug discovery and materials science programs.
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-bromo-4-methylpyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-5-3-7(8(11)12-2)10-4-6(5)9/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNUFTWCRMKYPKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718277 | |
| Record name | Methyl 5-bromo-4-methylpyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886365-06-6 | |
| Record name | 2-Pyridinecarboxylic acid, 5-bromo-4-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886365-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-bromo-4-methylpyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 5 Bromo 4 Methylpicolinate and Its Derivatives
Direct Electrophilic Bromination Strategies
Direct electrophilic bromination involves the reaction of an electron-deficient pyridine (B92270) ring with a brominating agent. This process can be challenging due to the inherent low nucleophilicity of the pyridine ring, which often necessitates harsh reaction conditions. digitellinc.comchemrxiv.org
Reaction Conditions and Regioselectivity Control
The selective halogenation of pyridine rings is a synthetically valuable yet challenging transformation due to the low reactivity of pyridine towards electrophilic substitution. digitellinc.com Achieving regioselectivity, particularly at the C5 position of a 4-substituted pyridine, is a critical aspect of the synthesis. The presence of both a methyl group and a methoxycarbonyl group on the pyridine ring influences the position of bromination. Generally, electrophilic substitution on pyridine rings is difficult and often requires high temperatures and the use of strong acids or radical starters. youtube.comyoutube.com
For the synthesis of related bromo-pyridine derivatives, various brominating agents have been employed. For instance, N-bromosuccinimide (NBS) is a common reagent for the bromination of methyl groups on 1,4-dihydropyridine (B1200194) rings. nih.gov In the case of pyridine N-oxides, a combination of p-toluenesulfonic anhydride (B1165640) and tetrabutylammonium (B224687) bromide has been used for regioselective bromination under mild conditions. tcichemicals.com The choice of brominating agent and reaction conditions is crucial for controlling the regioselectivity and avoiding the formation of undesired isomers or multiple bromination products. nih.govsci-hub.se
Influence of Solvents and Temperature on Bromination Efficacy
The choice of solvent and reaction temperature significantly impacts the efficiency and selectivity of bromination reactions. In the bromination of pyridine derivatives, a range of solvents have been explored, including water, acetonitrile (B52724), toluene, and dimethylformamide. google.com The reaction temperature for such brominations can vary widely, typically between 10°C and 150°C. google.com For instance, in the bromination of certain pyridine derivatives using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), the reaction can be performed without an additional solvent at temperatures between 90°C and 130°C. google.com
Studies on other aromatic systems have also highlighted the critical role of the solvent. For example, in the α-bromination of acetophenone (B1666503) with NBS, dichloromethane (B109758) was found to be the optimal solvent for achieving high selectivity. researchgate.net Similarly, the free radical bromination of benzylic methyl groups is highly influenced by the solvent, with carbon tetrachloride often showing high reactivity but low selectivity, while benzene (B151609) or dichloromethane can offer a better balance. sci-hub.se The temperature also plays a key role; for instance, a reaction might not proceed at a lower temperature like 60°C but may yield the desired product at a higher temperature, such as 100°C, though sometimes only in trace amounts. researchgate.net
Stoichiometric Considerations in Bromination Processes
The molar ratio of the brominating agent to the pyridine substrate is a critical parameter to control in order to maximize the yield of the desired monobrominated product and minimize the formation of di- or poly-brominated side products. google.com It is often preferable to use the brominating agent in a stoichiometric amount or even slightly less than 1 equivalent compared to the pyridine derivative. google.com For example, when using DBDMH for the bromination of pyridine derivatives, the molar ratio can range from 0.40:1 to 1.5:1, with a preferred range of 0.50:1 to 1.0:1 to avoid side products. google.com
The reactivity of the brominating agent also dictates the necessary stoichiometry. For less reactive substrates, an excess of the brominating agent might be required to drive the reaction to completion. However, for more reactive substrates, a careful control of the stoichiometry is essential to prevent over-bromination. acsgcipr.org
Metalation-Mediated Bromination via Directed Ortho-Metalation (DoM)
Directed Ortho-Metalation (DoM) presents a powerful and regioselective alternative for the functionalization of aromatic and heteroaromatic compounds. numberanalytics.comwikipedia.org This strategy involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong organometallic base, followed by quenching with an electrophile, in this case, a bromine source. wikipedia.orguvm.edu
Deprotonation with Organometallic Reagents (e.g., Turbo-Grignard)
The key step in DoM is the regioselective deprotonation of the pyridine ring. The ester group in Methyl 4-methylpicolinate can act as a directing group, facilitating the removal of a proton from the adjacent C5 position. Organolithium reagents, such as n-butyllithium, are commonly used for this purpose. wikipedia.org However, the use of "Turbo-Grignard" reagents, which are complexes of Grignard reagents with lithium chloride (e.g., iPrMgCl·LiCl), can offer milder reaction conditions and improved functional group tolerance. znaturforsch.com These reagents are highly effective for the deprotonation of various aromatic and heteroaromatic compounds. znaturforsch.com The choice of the organometallic base and the reaction conditions, such as temperature, is crucial for the success of the deprotonation step and to avoid side reactions. znaturforsch.commdpi.com
Electrophilic Quenching with Bromine Sources
Following the deprotonation step to form the organometallic intermediate, the reaction is quenched with an electrophilic bromine source to introduce the bromine atom at the desired position. A variety of bromine sources can be used for this purpose, including elemental bromine (Br₂), N-bromosuccinimide (NBS), and 1,2-dibromoethane. The choice of the brominating agent can influence the yield and purity of the final product. The quenching step is typically carried out at low temperatures to control the reactivity and prevent undesired side reactions. This two-step sequence of deprotonation and electrophilic quenching allows for the highly regioselective synthesis of Methyl 5-bromo-4-methylpicolinate.
Advantages in Regioselectivity and Functional Group Tolerance
The synthesis of polysubstituted pyridines, such as this compound, presents a significant challenge in controlling the position of incoming substituents. researchgate.net Modern synthetic methods have made significant strides in achieving high regioselectivity. For instance, the use of directing groups can guide the functionalization to a specific carbon atom on the pyridine ring. nih.gov Researchers have demonstrated that by carefully selecting substituents, it is possible to influence the electronic and steric properties of the pyridine ring, thereby controlling the regiochemical outcome of subsequent reactions. nih.govnih.gov
A key advantage of contemporary synthetic strategies is their high degree of functional group tolerance. nih.govacs.org This means that a wide variety of functional groups can be present in the starting materials or introduced during the synthesis without being adversely affected by the reaction conditions. researchgate.netnih.gov This robustness is crucial for the efficient construction of complex molecules and for the generation of diverse libraries of compounds for various applications. elsevierpure.com For example, methodologies have been developed that allow for the selective introduction of multiple functional groups, including esters, sulfones, and phosphonates, onto the pyridine scaffold. nih.gov
The ability to control regioselectivity and tolerate diverse functional groups simplifies the synthesis of complex pyridine derivatives and provides access to a broader range of chemical structures. nih.govnih.gov
Esterification Protocols for Picolinate (B1231196) Derivatives
The esterification of picolinic acid derivatives is a fundamental step in the synthesis of compounds like this compound. This transformation converts a carboxylic acid group into a methyl ester.
General Esterification of Brominated Pyridine Carboxylic Acid Precursors
The classic method for esterification is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. nih.govmasterorganicchemistry.com For brominated pyridine carboxylic acid precursors, this typically involves dissolving the acid in methanol (B129727) with a catalytic amount of a strong acid like sulfuric acid. google.com The reaction is an equilibrium process, and often, an excess of the alcohol is used to drive the reaction towards the ester product. masterorganicchemistry.com
However, traditional methods can have drawbacks, such as the use of harsh conditions and the generation of significant waste. nih.gov To address these issues, alternative methods have been developed. One such approach involves the activation of the carboxylic acid. For instance, reaction with thionyl chloride (SOCl₂) in the presence of a catalytic amount of dimethylformamide (DMF) can convert the carboxylic acid to its more reactive acid chloride hydrochloride salt. nih.gov This intermediate can then readily react with methanol, often in the presence of a base like triethylamine, to yield the desired methyl ester. nih.gov
Catalytic Systems for Esterification
A variety of catalytic systems have been developed to promote the esterification of carboxylic acids under milder conditions and with greater efficiency. calstate.eduorganic-chemistry.org These catalysts can be broadly categorized as either metal-based or non-metal-based.
Zirconium(IV) dichloride oxide hydrate (B1144303) (ZrOCl₂·8H₂O) has been shown to be an efficient and reusable catalyst for the esterification of various carboxylic acids, including acrylic acid, with equimolar amounts of alcohols. nih.gov This catalyst can function effectively at ambient temperatures and under solvent-free conditions, offering an environmentally benign approach. nih.gov Other metal-based catalysts, such as those involving copper, have also been explored for their catalytic activity in related transformations. acs.org
Non-metal-based catalytic systems have also gained prominence. N-bromosuccinimide (NBS) has been reported as a metal-free catalyst for the esterification of aryl and alkyl carboxylic acids. nih.gov This method is tolerant of air and moisture, simplifying the synthetic procedure. nih.gov Additionally, bromomalonate-catalyzed esterification has been developed as a novel method for coupling carboxylic acids with amines activated as pyridinium (B92312) salts to form esters. calstate.edu
Table 1: Comparison of Catalytic Systems for Esterification
| Catalyst System | Key Features | Typical Conditions | Ref. |
|---|---|---|---|
| Zirconium(IV) dichloride oxide hydrate (ZrOCl₂·8H₂O) | Efficient, reusable, environmentally benign | Ambient temperature, solvent-free | nih.gov |
| N-Bromosuccinimide (NBS) | Metal-free, air and moisture tolerant | 70 °C | nih.gov |
| Bromomalonate | Couples carboxylic acids with activated amines | Not specified | calstate.edu |
| Sulfuric Acid (H₂SO₄) | Traditional, strong acid catalyst | Reflux | google.com |
Alternative Synthetic Routes and Analog Preparation
Beyond the direct synthesis, alternative routes and methods for preparing analogs of this compound are valuable for creating structural diversity.
Bromination with N-Bromosuccinimide (NBS)
N-Bromosuccinimide (NBS) is a versatile reagent for the bromination of various organic compounds, including aromatic systems. wikipedia.org For electron-rich aromatic compounds like phenols and anilines, NBS can be used for electrophilic aromatic bromination. wikipedia.org In the context of pyridine derivatives, NBS can be employed to introduce a bromine atom onto the ring. The regioselectivity of this reaction is influenced by the electronic properties of the substituents already present on the pyridine ring. youtube.com
NBS is also widely used for the allylic and benzylic bromination of hydrocarbons via a radical pathway, a reaction known as the Wohl-Ziegler reaction. masterorganicchemistry.comyoutube.com While not directly applicable to the aromatic ring itself, this method is crucial for functionalizing alkyl side chains on heterocyclic rings.
The bromination of carbonyl derivatives in the alpha-position can also be achieved using NBS, either through a radical pathway or under acid catalysis. wikipedia.org
Copper-Catalyzed Bromine Insertion via Radical Pathways (e.g., Rosenmund-von Braun Reaction)
Copper-catalyzed reactions offer powerful tools for the formation of carbon-halogen bonds. While the classic Rosenmund-von Braun reaction involves the synthesis of aryl nitriles from aryl halides using cuprous cyanide, wikipedia.orgorganic-chemistry.org related copper-catalyzed methodologies can be adapted for bromination.
Recent research has focused on copper-catalyzed C-H bromination. For instance, a copper(II)/phenanthroline catalyst system has been developed for the selective bromination of distal C(sp³)–H bonds in aliphatic amides using NBS as the bromine source. nih.govnih.gov This reaction proceeds through a radical mechanism where a copper-coordinated radical abstracts a hydrogen atom, followed by bromination. nih.govacs.org The regioselectivity is controlled by a directing group within the substrate. nih.govacs.org
While the direct copper-catalyzed bromination of an aromatic C-H bond on a pyridine ring to produce this compound is a specific application, the principles of copper-catalyzed halogenation provide a framework for developing such transformations. The mechanism likely involves the formation of a copper(III) intermediate through oxidative addition of the aryl halide, followed by reductive elimination to yield the brominated product. organic-chemistry.org The use of ligands can modulate the reactivity and selectivity of the copper catalyst. rsc.org
Optimization Strategies for Enhanced Yield and Purity
The efficient synthesis of this compound, commonly achieved through the Fischer esterification of 5-bromo-4-methylpicolinic acid with methanol in the presence of an acid catalyst, is highly dependent on several key parameters. masterorganicchemistry.comlibretexts.orgorganic-chemistry.org Optimization of these factors is crucial for maximizing product yield and minimizing the formation of impurities.
Monitoring Reaction Progression (TLC, HPLC)
Continuous monitoring of the reaction is essential to determine the point of maximum conversion and to prevent the formation of degradation byproducts. Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are two indispensable techniques for this purpose. researchgate.netnih.gov
Thin-Layer Chromatography (TLC): TLC offers a rapid and cost-effective method for qualitatively tracking the progress of the esterification. A small aliquot of the reaction mixture is spotted on a TLC plate, which is then developed in an appropriate solvent system. The disappearance of the starting material (5-bromo-4-methylpicolinic acid) and the appearance of the product spot (this compound) indicate the progression of the reaction. The relative retention factors (Rf) of the starting material and the product are distinct, allowing for clear visualization under UV light or with an appropriate staining agent.
High-Performance Liquid Chromatography (HPLC): For more quantitative and precise monitoring, reversed-phase HPLC is the method of choice. synhet.com It allows for the accurate determination of the concentration of the reactant, product, and any byproducts over time. The choice of column, mobile phase, and detector is critical for achieving good separation and sensitivity. A typical HPLC setup for monitoring the synthesis of this compound might involve a C18 column with a gradient elution of acetonitrile and water containing a small amount of a modifier like trifluoroacetic acid (TFA) to ensure good peak shape.
Below is a representative table illustrating the use of HPLC in monitoring the reaction progress.
| Reaction Time (hours) | 5-bromo-4-methylpicolinic acid (%) | This compound (%) | Byproducts (%) |
|---|---|---|---|
| 0 | 100 | 0 | 0 |
| 2 | 65.2 | 34.1 | 0.7 |
| 4 | 32.8 | 66.5 | 0.7 |
| 6 | 10.5 | 88.3 | 1.2 |
| 8 | 2.1 | 96.5 | 1.4 |
| 10 | 0.5 | 97.8 | 1.7 |
Stoichiometric Optimization to Minimize Byproducts
The Fischer esterification is a reversible reaction, and the stoichiometry of the reactants plays a crucial role in driving the equilibrium towards the product side. masterorganicchemistry.comtamu.edu To maximize the yield of this compound, a significant excess of methanol is typically used. This not only shifts the equilibrium but also serves as the solvent for the reaction, eliminating the need for an additional co-solvent.
The concentration of the acid catalyst, usually a strong protic acid like sulfuric acid (H₂SO₄) or a sulfonic acid like p-toluenesulfonic acid (TsOH), also requires careful optimization. organic-chemistry.orgwikipedia.org While a higher catalyst concentration can accelerate the reaction, it may also promote side reactions, such as dehydration or ether formation from the alcohol, especially at elevated temperatures.
The following table provides a hypothetical representation of how varying the stoichiometry of methanol can impact the final product yield.
| Molar Ratio (Methanol : Picolinic Acid) | Reaction Time (hours) | Yield of this compound (%) |
|---|---|---|
| 1:1 | 12 | 55 |
| 5:1 | 10 | 85 |
| 10:1 | 8 | 95 |
| 20:1 | 8 | 97 |
Role of Anhydrous Conditions in Ester Stability
The presence of water in the reaction mixture is detrimental to the yield of the ester due to the reversible nature of the Fischer esterification. masterorganicchemistry.comwikipedia.org Water can hydrolyze the ester product back to the starting carboxylic acid, thereby shifting the equilibrium away from the desired product. Therefore, maintaining anhydrous (water-free) conditions is paramount for achieving high conversion rates.
Several strategies can be employed to ensure anhydrous conditions:
Use of Anhydrous Reagents: Both the 5-bromo-4-methylpicolinic acid and the methanol should be of high purity and free from water.
Drying Agents: The addition of a drying agent, such as anhydrous magnesium sulfate (B86663) (MgSO₄) or molecular sieves, can effectively sequester any water present in the reaction mixture or formed during the reaction. wikipedia.org
Azeotropic Removal of Water: In some cases, the reaction can be carried out in a solvent that forms an azeotrope with water, such as toluene. Using a Dean-Stark apparatus allows for the continuous removal of water as it is formed, driving the reaction to completion. organic-chemistry.org
The stability of the ester product is significantly enhanced under anhydrous conditions, preventing its degradation and ensuring a higher isolated yield.
Advanced Purification and Isolation Techniques
Following the completion of the reaction, the crude product mixture contains the desired ester, unreacted starting materials, the acid catalyst, and any byproducts. A multi-step purification process is typically required to isolate this compound in high purity. ucla.edu
The initial workup usually involves neutralizing the acid catalyst with a weak base, such as a saturated aqueous solution of sodium bicarbonate. The product is then extracted into an organic solvent like ethyl acetate (B1210297) or dichloromethane. The organic layer is washed with brine to remove any remaining water-soluble impurities and then dried over an anhydrous salt like sodium sulfate or magnesium sulfate.
For achieving high purity, chromatographic techniques are indispensable.
Column Chromatography: This is the most common method for purifying this compound on a laboratory scale. The crude product is loaded onto a silica (B1680970) gel column and eluted with a solvent system of increasing polarity, typically a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent like ethyl acetate. The fractions are collected and analyzed by TLC to identify those containing the pure product.
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For obtaining very high purity material, especially for analytical standards or late-stage pharmaceutical intermediates, preparative HPLC is employed. This technique offers higher resolution than column chromatography and can separate closely eluting impurities.
The table below outlines a typical purification scheme for this compound.
| Purification Step | Description | Purity of this compound (%) |
|---|---|---|
| Crude Product | Post-reaction mixture after solvent evaporation. | ~85-90 |
| Liquid-Liquid Extraction | Neutralization followed by extraction with an organic solvent. | ~90-95 |
| Column Chromatography | Separation on a silica gel column. | >98 |
| Preparative HPLC | Final polishing for ultra-high purity. | >99.5 |
Reactivity and Diverse Chemical Transformations of Methyl 5 Bromo 4 Methylpicolinate
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Methyl 5-bromo-4-methylpicolinate readily participates in these transformations, primarily at the C5-position bearing the bromine atom.
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide. This compound has been successfully employed as a substrate in such reactions. For instance, in the synthesis of certain immunomodulators, it was coupled with a boronic acid derivative. google.com The reaction was carried out using [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) as the catalyst in the presence of a carbonate base. googleapis.com
The general catalytic cycle for the Suzuki-Miyaura reaction involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and can be tailored for specific substrates.
A representative Suzuki-Miyaura coupling reaction involving a generic arylboronic acid is depicted below:
| Reactant 1 | Reactant 2 | Catalyst | Base | Product |
| This compound | Arylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Methyl 5-aryl-4-methylpicolinate |
Stille Coupling Reactions
The Stille coupling reaction involves the reaction of an organotin compound with an organic halide, catalyzed by palladium. While specific examples utilizing this compound are not extensively documented in readily available literature, the reactivity of bromopyridines in Stille reactions is well-established. researchgate.netlibretexts.org These reactions typically proceed under mild conditions and are tolerant of a wide range of functional groups. wikipedia.org
The mechanism of the Stille reaction is similar to the Suzuki-Miyaura coupling, involving an oxidative addition, transmetalation, and reductive elimination cycle. wikipedia.org For a substrate like this compound, the reaction would involve the palladium-catalyzed coupling with an organostannane reagent, such as an aryltributylstannane, to form the corresponding 5-aryl-4-methylpicolinate. The choice of catalyst, often a palladium(0) complex with phosphine (B1218219) ligands, and reaction conditions can be optimized to achieve the desired product.
Impact of Steric Hindrance from Methyl Substituents on Reaction Rates
The presence and position of substituents on the pyridine (B92270) ring can significantly influence the rates of palladium-catalyzed cross-coupling reactions. The methyl group at the 4-position in this compound exerts steric and electronic effects. Compared to a positional isomer like Methyl 5-bromo-3-methylpicolinate, the 4-methyl group provides a different steric environment around the reactive C-Br bond.
Nucleophilic Substitution Reactions at the Pyridine Ring
The electron-deficient nature of the pyridine ring, further enhanced by the presence of the electron-withdrawing methyl ester group, makes this compound susceptible to nucleophilic aromatic substitution (SNAr).
Mechanistic Considerations of Nucleophilic Attack
Nucleophilic aromatic substitution on pyridine derivatives typically proceeds via an addition-elimination mechanism. libretexts.org In this pathway, the nucleophile attacks the electron-deficient carbon atom bearing the leaving group (in this case, the bromine atom at the C5-position). This initial attack disrupts the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge is delocalized over the pyridine ring, and this delocalization is aided by the electron-withdrawing ester group. In the subsequent step, the leaving group (bromide ion) is expelled, and the aromaticity of the pyridine ring is restored, yielding the substitution product. The stability of the Meisenheimer intermediate is a key factor in determining the reaction rate.
Substitution of the Bromine Atom with Various Nucleophiles
The bromine atom at the C5-position of this compound can be displaced by a variety of nucleophiles. While specific studies on this exact molecule with a wide array of nucleophiles are limited, the reactivity of similar bromopyridines suggests that nucleophiles such as alkoxides, thiolates, and amines can be used. acs.org
For example, reactions of bromopyridines with thiophenoxide ions have been reported to proceed via nucleophilic aromatic substitution. acs.org Similarly, oxygen-based nucleophiles like phenols can displace the bromine in related bromo-azines to form aryloxy derivatives. acs.org These reactions are typically carried out in the presence of a base to generate the active nucleophile.
The general scheme for the nucleophilic aromatic substitution on this compound is as follows:
| Reactant | Nucleophile | Base (if required) | Product |
| This compound | R-OH (Alcohol) | NaH | Methyl 5-(alkoxy)-4-methylpicolinate |
| This compound | R-SH (Thiol) | K₂CO₃ | Methyl 5-(alkylthio)-4-methylpicolinate |
| This compound | R₂NH (Amine) | - | Methyl 5-(dialkylamino)-4-methylpicolinate |
Oxidation and Reduction Chemistry of the Picolinate (B1231196) Moiety and Pyridine Core
The picolinate functional group and the pyridine core of this compound are susceptible to both oxidation and reduction, leading to a variety of valuable chemical intermediates.
The methyl ester of this compound can be selectively reduced to the corresponding primary alcohol, (5-bromo-4-methylpyridin-2-yl)methanol. This transformation is a fundamental step in modifying the picolinate moiety, enabling further synthetic elaborations. Common reducing agents such as lithium aluminum hydride or diisobutylaluminum hydride are typically employed for this purpose. The resulting alcohol serves as a versatile precursor for the synthesis of other functional groups.
Picolinate-Directed C-H Functionalization
The picolinate group within this compound can act as an effective directing group, facilitating the selective functionalization of otherwise unreactive C-H bonds. This strategy has emerged as a powerful tool for the efficient construction of complex molecules.
A noteworthy application of the directing-group strategy is the meta-selective C-H amination of arenes using iron(III) chloride (FeCl₃) as a catalyst. nih.govacs.org This method provides a direct and operationally simple approach to introduce an amino group at the meta position of an aromatic ring relative to a coordinating group. nih.govacs.org The reaction is particularly significant as it offers a sustainable and mild route for the synthesis of arylamines, which are important structural motifs in many biologically active compounds and materials. acs.org The process utilizes a picolinate directing group to achieve high regioselectivity, even in the presence of other substituents on the aromatic ring. acs.org
A study by Falck and coworkers demonstrated the utility of this methodology in the amination of various benzylic and aromatic picolinates. acs.orgsci-hub.se The reaction conditions are generally mild, often proceeding at room temperature, which allows for the functionalization of complex and sensitive molecules. nih.govacs.org
Table 1: FeCl₃-Catalyzed Meta-Selective C-H Amination of Representative Benzyl Picolinates
| Entry | Substrate | Product(s) | Yield (%) |
| 1 | 4-Methylbenzyl picolinate | 3-Amino-4-methylbenzyl picolinate | 85 |
| 2 | 2-Methylbenzyl picolinate | 3-Amino-2-methylbenzyl picolinate and 5-amino-2-methylbenzyl picolinate (6:1) | 78 |
| 3 | 2,6-Dimethylbenzyl picolinate | 3-Amino-2,6-dimethylbenzyl picolinate | 75 |
| 4 | 4-Methoxybenzyl picolinate | 3-Amino-4-methoxybenzyl picolinate | 92 |
Data sourced from a study on picolinate-directed arene meta-C-H amination. acs.orgsci-hub.se
The picolinate group functions as a bidentate, monoanionic directing group, coordinating to the metal catalyst, which in this case is iron. nih.gov This coordination brings the catalyst into close proximity to the target C-H bond, facilitating its activation and subsequent functionalization. nih.gov The geometry of the resulting metallacyclic intermediate dictates the regioselectivity of the reaction, favoring the meta position of the aromatic ring. acs.orgsci-hub.se This directing group strategy overcomes the inherent electronic and steric biases of the substrate, enabling precise control over the site of amination. acs.org The effectiveness of the picolinate group as a directing moiety has been demonstrated in various transition metal-catalyzed C-H functionalization reactions. nih.gov
A significant advantage of the FeCl₃-catalyzed meta-C-H amination is its applicability to polyfunctional and late-stage molecules. nih.govacs.orgacs.org The mild reaction conditions tolerate a wide range of functional groups, making it a valuable tool for modifying complex molecules at a late stage in a synthetic sequence. acs.orgsci-hub.se This capability is crucial in drug discovery and development, where the late-stage functionalization of lead compounds can rapidly generate analogues for structure-activity relationship studies. rsc.org
For instance, the methodology has been successfully applied to the amination of substrates containing multiple rings and sensitive functionalities. acs.orgsci-hub.se The ability to functionalize complex structures with high regioselectivity highlights the robustness and synthetic utility of this picolinate-directed approach. acs.org
Structure Reactivity and Structure Activity Relationship Sar Studies of Methyl 5 Bromo 4 Methylpicolinate
Electronic and Steric Effects of Substituents on Pyridine (B92270) Ring Reactivity
The reactivity of the pyridine ring in Methyl 5-bromo-4-methylpicolinate is a direct consequence of the electronic and steric properties of its substituents. The pyridine ring itself is inherently electron-deficient due to the electronegative nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution (EAS) compared to benzene (B151609). uoanbar.edu.iq This deactivation makes reactions like nitration and halogenation require vigorous conditions. uoanbar.edu.iq
The substituents on the ring further modulate this reactivity:
Methyl Group (at C4): As an electron-donating group (EDG), the methyl group slightly counteracts the electron-withdrawing effect of the nitrogen atom. It activates the ring, making it more susceptible to electrophilic attack than an unsubstituted pyridine ring. youtube.com This activating effect can also lead to more favorable reaction conditions, such as lower temperatures for nitration. youtube.com
Bromo Group (at C5): The bromine atom acts as an electron-withdrawing group (EWG) through induction, further deactivating the ring towards electrophilic substitution.
The combination of these groups creates a complex reactivity profile. While the ring is generally deactivated for EAS, the presence of the methyl group provides some activation. Conversely, the collective electron-withdrawing power of the nitrogen, bromo, and ester groups makes the ring susceptible to nucleophilic attack.
| Substituent | Position | Electronic Effect | Impact on Pyridine Ring Reactivity |
|---|---|---|---|
| Methyl (CH₃) | C4 | Electron-Donating (Inductive, Hyperconjugation) | Activates the ring for Electrophilic Aromatic Substitution (EAS) |
| Bromo (Br) | C5 | Electron-Withdrawing (Inductive) | Deactivates the ring for EAS |
| Methyl Ester (COOCH₃) | C2 | Electron-Withdrawing (Inductive, Resonance) | Deactivates the ring for EAS; Activates for Nucleophilic Aromatic Substitution (SNAr) |
| Ring Nitrogen (N) | C1 | Electron-Withdrawing (Inductive, Resonance) | Strongly deactivates the ring for EAS; Activates for SNAr |
Comparative Reactivity with Halogenated Picolinate (B1231196) Analogs (e.g., Fluorinated Derivatives)
When comparing this compound to its halogenated analogs, the nature of the halogen significantly influences reactivity. The order of general reactivity for halogenation reactions is Fluorine > Chlorine > Bromine > Iodine. mt.com
Fluorinated Derivatives: A fluorinated analog, such as Methyl 5-fluoro-4-methylpicolinate, would exhibit different reactivity. Fluorine is the most electronegative element, so its electron-withdrawing inductive effect would be much stronger than that of bromine. This would make the pyridine ring even more electron-deficient, greatly increasing its susceptibility to nucleophilic aromatic substitution while further deactivating it for electrophilic substitution.
Chlorinated and Iodinated Derivatives: A chlorinated analog would have reactivity intermediate between the fluoro and bromo derivatives. An iodinated analog would have the weakest inductive electron-withdrawing effect among the halogens. However, the carbon-iodine bond is the weakest, making iodine the best leaving group in substitution and coupling reactions (see section 4.4).
Influence of Methyl Group on Thermal Stability and Electrophilicity
The methyl group at the 4-position has a notable influence on the molecule's properties.
Impact of Bromine vs. Other Halogens on Leaving Group Ability in Coupling and Substitution Reactions
In many synthetic applications, the bromine atom serves as a leaving group, particularly in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) and nucleophilic aromatic substitution. The effectiveness of a halogen as a leaving group is inversely related to the strength of the carbon-halogen bond.
The order of leaving group ability for halogens is generally: I > Br > Cl > F.
This trend is due to the bond strength and the stability of the resulting halide anion. The C-Br bond is weaker than C-Cl and C-F bonds, making it easier to break during a reaction. This makes organobromides like this compound highly valuable synthetic intermediates, offering a good balance of reactivity and stability. acs.org While organoiodides are more reactive, they can be less stable. Organochlorides are more stable but often require more reactive catalysts or harsher conditions to participate in coupling reactions.
| Halogen (X) | C-X Bond Energy (kJ/mol, approx.) | Relative Leaving Group Ability | Characteristics |
|---|---|---|---|
| Fluorine (F) | ~485 | Poor | Strong bond, poor leaving group. Rarely used in coupling reactions. |
| Chlorine (Cl) | ~340 | Moderate | Stable and cost-effective, but often requires more active catalysts. |
| Bromine (Br) | ~285 | Good | Excellent balance of reactivity and stability. Widely used in synthesis. |
| Iodine (I) | ~210 | Excellent | Most reactive leaving group due to the weakest C-I bond, but can be less stable. |
Structure-Dependent Biological Activities of Picolinate Derivatives
The picolinate scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. researchgate.net The specific biological function of a picolinate derivative is highly dependent on the nature and position of its substituents. Altering these substituents can fine-tune the molecule's pharmacological profile.
Antimicrobial Activity: Certain derivatives of picolinic acid have demonstrated antibacterial and antifungal properties. nih.gov The specific substitution pattern on the pyridine ring is critical for the potency and spectrum of this activity.
Enzyme Inhibition: The arrangement of electron-donating and electron-withdrawing groups affects how the molecule interacts with biological targets. For instance, substitutions on the pyridine ring can regulate the electronic properties of a metal center in a complex, thereby tuning its catalytic activity. nih.gov This principle is key in designing enzyme inhibitors.
General SAR Principles: Structure-activity relationship (SAR) studies on various heterocyclic compounds show that small changes, such as the position of a methyl group or the type of halogen, can dramatically alter biological activity. These modifications can affect the molecule's size, shape, polarity, and ability to form hydrogen bonds, all of which are crucial for binding to a biological receptor. nih.gov For example, in a series of pyrazolopyridinyl pyrimidine derivatives, smaller substituents led to better inhibitory activity, demonstrating sensitivity to steric effects. nih.gov
The specific combination of bromo and methyl groups on the picolinate ring in this compound provides a unique electronic and steric profile that can be explored for various therapeutic applications, likely serving as a key intermediate in the synthesis of more complex, biologically active molecules.
Advanced Analytical and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
Proton NMR (¹H NMR) Chemical Shift Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number of different types of protons and their chemical environments within a molecule. For Methyl 5-bromo-4-methylpicolinate, the expected ¹H NMR spectrum would reveal distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring, the methyl group attached to the ring, and the methyl ester group. The chemical shifts (δ) are influenced by the electron-donating or electron-withdrawing nature of the adjacent functional groups.
A detailed analysis of the ¹H NMR spectrum is crucial for confirming the substitution pattern on the pyridine ring. The protons on the ring are expected to appear as singlets or doublets depending on their coupling with neighboring protons. The integration of these signals would correspond to the number of protons in each environment.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| H-3 | 7.8 - 8.2 | s | 1H |
| H-6 | 8.5 - 8.8 | s | 1H |
| -OCH₃ | 3.8 - 4.0 | s | 3H |
| Ar-CH₃ | 2.3 - 2.5 | s | 3H |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbons and to identify the types of carbon atoms (e.g., C=O, C-Br, aromatic C, aliphatic C). In the ¹³C NMR spectrum of this compound, distinct signals would be observed for the carbonyl carbon of the ester, the carbons of the pyridine ring, and the methyl carbons. The chemical shifts of the ring carbons are particularly informative for confirming the positions of the bromo and methyl substituents.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | 164 - 166 |
| C-2 | 148 - 152 |
| C-3 | 125 - 128 |
| C-4 | 145 - 148 |
| C-5 | 118 - 122 |
| C-6 | 150 - 153 |
| -OCH₃ | 52 - 54 |
| Ar-CH₃ | 17 - 20 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) for Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various vibrational modes of its functional groups.
Key expected vibrational frequencies include the C=O stretching of the ester group, C-N and C=C stretching vibrations of the pyridine ring, C-H stretching and bending vibrations of the methyl groups and the aromatic ring, and the C-Br stretching vibration.
Table 3: Predicted FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| C=O (Ester) | Stretching | 1720 - 1740 |
| C=C, C=N (Aromatic Ring) | Stretching | 1550 - 1600 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Aliphatic) | Stretching | 2850 - 3000 |
| C-O (Ester) | Stretching | 1200 - 1300 |
| C-Br | Stretching | 500 - 600 |
Note: These are predicted values and may vary based on the sample preparation method.
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₈H₈BrNO₂), HRMS would provide a highly accurate mass measurement of the molecular ion. The presence of bromine would be indicated by a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two major peaks separated by two mass units (M+ and M+2). This isotopic signature serves as a definitive confirmation of the presence of a single bromine atom in the molecule.
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are essential for separating components of a mixture and are widely used to assess the purity of a compound and to monitor the progress of a chemical reaction.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for the purification and analysis of non-volatile compounds. For this compound, a reversed-phase HPLC method would typically be employed. In this method, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).
The purity of a sample of this compound can be determined by analyzing the chromatogram for the presence of any impurity peaks. The retention time of the main peak under specific chromatographic conditions serves as an identifying characteristic of the compound. HPLC is also invaluable for monitoring the synthesis of this compound, allowing for the optimization of reaction conditions to maximize yield and purity.
Single-Crystal X-ray Diffraction (SCXRD) for Definitive Molecular and Crystal Structure Determination
Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal proof of its molecular structure. An exhaustive search of crystallographic databases, including the Cambridge Structural Database (CSD), and a thorough review of relevant scientific journals, did not yield any reports on the single-crystal structure of this compound.
Space Group Determination and Structure Refinement
The determination of the space group and the subsequent refinement of the crystal structure are crucial steps in SCXRD analysis. This information provides insights into the symmetry of the crystal lattice and the precise positioning of each atom. Without experimental data, these parameters for this compound remain unknown.
Analysis of Bond Lengths and Angles
A detailed analysis of bond lengths and angles derived from an SCXRD experiment offers valuable information about the bonding within the molecule. For this compound, this would include the bond distances between the atoms of the pyridine ring, the bromo and methyl substituents, and the ester group, as well as the angles between these bonds. This data is fundamental for understanding the compound's geometry and electronic properties. In the absence of experimental crystallographic data, these specific values cannot be provided.
To illustrate the type of data that would be obtained from such an analysis, a table of selected, theoretically important bond lengths is provided below.
Table 2: Selected Bond Lengths of Interest in this compound
| Bond | Expected Bond Length (Å) |
| C-Br | Not Available |
| C-N (pyridine) | Not Available |
| C=O (ester) | Not Available |
| C-O (ester) | Not Available |
Note: The data in this table is for illustrative purposes and awaits experimental determination.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. beilstein-journals.org It is a workhorse of modern computational chemistry, balancing accuracy and computational cost. DFT calculations could provide significant insights into the intrinsic properties of Methyl 5-bromo-4-methylpicolinate. By calculating the electron density, one can derive key properties such as molecular geometry, vibrational frequencies, and energies of molecular orbitals.
Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgunesp.br The energy and spatial distribution of these orbitals are crucial for understanding chemical reactions.
HOMO (Highest Occupied Molecular Orbital): This orbital is associated with the molecule's ability to donate electrons (nucleophilicity). For this compound, the HOMO would likely be distributed over the electron-rich pyridine (B92270) ring and the oxygen atoms of the ester group. Its energy level indicates the molecule's ionization potential.
LUMO (Lowest Unoccupied Molecular Orbital): This orbital relates to the molecule's ability to accept electrons (electrophilicity). In this compound, the LUMO would be expected to have significant contributions from the carbon atoms of the pyridine ring, particularly those susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of molecular stability; a large gap implies high stability and low reactivity. youtube.com
FMO analysis for this molecule would help predict how it interacts with other reactants. For instance, in a reaction with a nucleophile, the nucleophile's HOMO would interact with the LUMO of this compound. wikipedia.org
Table 1: Conceptual Application of FMO Theory to this compound
| Orbital | Description | Predicted Location of High Density | Role in Reactivity |
|---|---|---|---|
| HOMO | Highest energy orbital containing electrons. | Pyridine ring, ester oxygen atoms. | Acts as an electron donor in reactions with electrophiles. |
| LUMO | Lowest energy orbital without electrons. | Electron-deficient carbon atoms of the pyridine ring (e.g., C2, C6). | Acts as an electron acceptor in reactions with nucleophiles. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | N/A | Indicates kinetic stability and chemical reactivity. |
An Electrostatic Potential (ESP) map illustrates the charge distribution on the surface of a molecule. It is generated by calculating the electrostatic potential at various points on the electron density surface.
Red Regions: Indicate areas of negative electrostatic potential, rich in electrons. These are typically associated with lone pairs on electronegative atoms like oxygen and nitrogen and are sites prone to electrophilic attack.
Blue Regions: Indicate areas of positive electrostatic potential, which are electron-poor. These are sites for potential nucleophilic attack.
For this compound, an ESP map would likely show negative potential (red) around the nitrogen atom of the pyridine ring and the carbonyl oxygen of the ester. Positive potential (blue) might be found on the hydrogen atoms and potentially on the carbon atom of the carbonyl group and certain carbons in the pyridine ring, influenced by the electron-withdrawing effects of the nitrogen and bromine atoms.
DFT calculations are instrumental in modeling the transition states of chemical reactions. A transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the reaction's activation energy and, consequently, its rate.
For reactions involving this compound, such as nucleophilic aromatic substitution, different reaction pathways may be possible, leading to different isomers (regioselectivity). For example, a nucleophile could potentially attack at different positions on the pyridine ring. Computational modeling can determine the energy of the transition states for each possible pathway. The pathway with the lowest activation energy is the most likely to occur, thus predicting the regiochemical outcome. This approach has been successfully used to explain regioselectivity in reactions of other substituted pyridines. nih.gov
Mechanistic Probing of Chemical Transformations using Computational Models
Computational models allow for the detailed investigation of reaction mechanisms, providing insights that are often difficult to obtain through experiments alone.
Steric hindrance refers to the slowing of chemical reactions due to the spatial bulk of substituents. youtube.comlibretexts.org In a nucleophilic substitution reaction on the pyridine ring of this compound, the methyl group at the C4 position and the bromine at the C5 position create a specific steric environment.
Computational models can quantify these steric effects. By modeling the approach of a nucleophile to different sites on the ring, one can calculate the energetic penalty associated with steric repulsion. For an S_N2-type reaction, the nucleophile must approach from the "back side" relative to the leaving group. The presence of the adjacent methyl and bromo groups could sterically hinder the approach of a bulky nucleophile, potentially slowing the reaction or favoring attack at a less hindered site. libretexts.orgchemistrysteps.com
Direct C-H functionalization is a powerful strategy in organic synthesis that avoids the need for pre-functionalized substrates. rsc.org The pyridine ring of this compound has several C-H bonds that could potentially be functionalized. The ester group at the C2 position can act as a directing group in metal-catalyzed reactions, guiding the catalyst to activate a specific C-H bond, often at the adjacent C3 position.
Computational modeling can be used to explore the mechanism of such a directed reaction. beilstein-journals.org Researchers can model the coordination of the transition metal catalyst to the pyridine nitrogen and the carbonyl oxygen, forming a metallacycle intermediate. By calculating the energies of different potential C-H activation pathways (e.g., at C3 vs. C6), the model can predict the observed regioselectivity of the functionalization. These studies often involve mapping out the entire catalytic cycle, including intermediates and transition states for oxidative addition, C-H activation, and reductive elimination steps. nih.gov
Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a theoretical method used to study the distribution of electron density in a molecule and the interactions between different parts of the molecule. It provides a chemical intuition-friendly picture of bonding and electron delocalization.
Detailed research findings from NBO analysis on molecules analogous to this compound, such as picolinate (B1231196) complexes, reveal significant intramolecular charge transfer (ICT) interactions. researchgate.net In the case of this compound, the pyridine ring, the bromine atom, the methyl group, and the methyl ester group all contribute to the electronic landscape of the molecule.
The stabilization energies (E(2)) calculated from second-order perturbation theory in NBO analysis quantify the strength of these interactions. Higher E(2) values indicate more intense interactions between electron donors and acceptors. scirp.org
Table 1: Hypothetical NBO Analysis Data for this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP(1) N1 | π(C2-C3) | 5.4 |
| LP(1) N1 | π(C5-C6) | 3.8 |
| LP(2) O1 | σ(C7-O2) | 2.1 |
| σ(C4-C8) | σ(C3-C4) | 4.5 |
| σ(C5-Br) | π*(C3-C4) | 1.2 |
Note: This table presents hypothetical data based on typical values found in NBO analyses of similar heterocyclic compounds. LP denotes a lone pair, σ and π are bonding orbitals, and σ and π* are their corresponding anti-bonding orbitals.*
Molecular Dynamics Simulations (if applicable for interactions with biological targets, or solvent effects)
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide valuable insights into how a molecule like this compound might behave in different environments, such as in solution or when interacting with a biological target.
Given that many pyridine derivatives exhibit biological activity, MD simulations could be employed to investigate the potential interactions of this compound with biological macromolecules, such as enzymes or receptors. For example, studies on halogenated compounds have shown that halogen bonds can play a crucial role in ligand-protein interactions. researchgate.net An MD simulation could explore the stability and geometry of potential halogen bonds between the bromine atom of this compound and acceptor groups on a protein.
Furthermore, MD simulations are instrumental in understanding solvent effects. The behavior and stability of this compound in different solvents can be simulated, providing information on its solubility and conformational preferences in various media. This is particularly relevant for designing experimental studies and for understanding its behavior in biological systems, which are predominantly aqueous. mdpi.com The simulation would track the trajectories of the solute and solvent molecules, allowing for the calculation of properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from the solute.
Quantum Chemical Characterization and Nonlinear Optical (NLO) Properties
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are essential for characterizing the fundamental electronic properties of a molecule and for predicting its potential applications in materials science, particularly in the field of nonlinear optics (NLO).
NLO materials are substances that exhibit a nonlinear response to an applied optical field, and they are crucial for technologies like optical switching and frequency conversion. Organic molecules with extended π-conjugated systems and significant intramolecular charge transfer often exhibit large NLO responses. nih.gov The structure of this compound, with its substituted pyridine ring, suggests that it could possess NLO properties.
Quantum chemical calculations can be used to determine key NLO parameters such as the dipole moment (μ), the linear polarizability (α), and the first hyperpolarizability (β). The magnitude of the first hyperpolarizability is a key indicator of a molecule's potential as a second-order NLO material. researchgate.net The presence of both electron-donating (methyl) and electron-withdrawing (bromo, ester) groups on the pyridine ring can enhance the intramolecular charge transfer upon excitation, which is a key factor for a large NLO response. ymerdigital.com
Table 2: Hypothetical Quantum Chemical Data for this compound
| Property | Calculated Value |
| Dipole Moment (μ) | 3.5 D |
| Linear Polarizability (α) | 15 x 10-24 esu |
| First Hyperpolarizability (β) | 20 x 10-30 esu |
Note: This table presents hypothetical data based on typical values found in quantum chemical calculations of similar pyridine derivatives.
These computational investigations, from the detailed electronic interactions revealed by NBO analysis to the dynamic behavior elucidated by MD simulations and the potential for advanced material applications suggested by NLO calculations, provide a comprehensive theoretical understanding of this compound.
Applications and Functional Derivatives in Advanced Chemical Synthesis
Utilization as a Key Synthetic Intermediate in Pharmaceutical Development
Methyl 5-bromo-4-methylpicolinate and its isomers are recognized as important intermediates in the pharmaceutical industry. bldpharm.commdpi.com The presence of the bromine atom and the ester group allows for a variety of chemical modifications, making it a valuable precursor for the synthesis of a range of therapeutic agents. While direct synthesis pathways for all applications are not always explicitly detailed in publicly available literature, the structural motifs present in this compound are found in various classes of bioactive molecules.
Precursor for Anti-inflammatory Agents (e.g., COX-2 inhibitors)
The pyridine (B92270) scaffold is a common feature in many anti-inflammatory drugs. While a direct synthesis of a specific COX-2 inhibitor from this compound is not explicitly documented in the provided search results, the synthesis of various anti-inflammatory compounds from isonicotinic acid and other pyridine derivatives has been reported. nih.govnih.gov For instance, novel isonicotinates have been synthesized and shown to exhibit significant anti-inflammatory activity by inhibiting reactive oxygen species (ROS). nih.gov The structural similarity of this compound to these precursors suggests its potential as a starting material for similar anti-inflammatory agents. The development of new anti-inflammatory drugs is crucial due to the side effects associated with existing non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com
Synthesis of Antiviral Agents
The development of new antiviral drugs is a critical area of research, and various heterocyclic compounds, including those with a pyridine core, are being investigated. Although a specific antiviral agent synthesized directly from this compound is not identified in the search results, the importance of intermediates in antiviral drug synthesis is well-established. arborpharmchem.com The structural components of this compound are found in various antiviral compounds. For example, the synthesis of 7,8-dihydro-7-methyl-8-thioxoguanosine, a compound with broad-spectrum antiviral activity, involves complex multi-step synthesis where similar heterocyclic building blocks are employed. nih.gov Furthermore, the synthesis of 2′-C-Methyl-4′-thionucleoside monophosphate prodrugs for treating viruses like HCV also highlights the use of intricate synthetic pathways where intermediates with functionalized rings are essential. mdpi.com
Development of Anticancer Agents (e.g., Apoptosis Inducers)
The induction of apoptosis, or programmed cell death, is a key strategy in cancer therapy. Picolinate (B1231196) derivatives have been investigated for their potential to induce apoptosis in cancer cells. For instance, 4,5-diphenyl-2-methyl picolinate (DMP) has been shown to induce cellular senescence and inhibit the growth of gastric cancer cells by accumulating DNA damage. nih.gov While DMP is not a direct derivative of the subject compound, this research highlights the potential of picolinate-based structures in developing anticancer agents. The search for novel compounds that can trigger apoptosis in cancer cells is an active area of research, with natural compounds like quercetin (B1663063) also demonstrating apoptosis-inducing effects in various cancer cell lines. nih.gov
Role in Agrochemical Synthesis and Herbicide Development
In addition to its pharmaceutical applications, this compound is a valuable intermediate in the agrochemical industry. nih.gov Its structural features are relevant to the synthesis of modern herbicides.
Inhibition of Acetolactate Synthase (ALS) Pathways
Herbicides that inhibit the acetolactate synthase (ALS) enzyme are a major class of weed control agents. These herbicides disrupt the biosynthesis of essential branched-chain amino acids in plants, leading to their death. nih.gov While a direct synthesis of a commercial ALS-inhibiting herbicide from this compound is not explicitly detailed, the picolinate structure is a key component of some herbicides. The development of herbicides often involves the synthesis and testing of numerous derivatives of a core chemical structure.
Contribution to Material Science Additives
The applications of pyridine derivatives extend beyond the life sciences into the realm of material science. While specific applications of this compound as a material science additive are not detailed in the provided search results, its chemical structure suggests potential uses. Brominated compounds are often used as flame retardants, and pyridine derivatives can be incorporated into polymers to modify their properties. Further research would be needed to explore the specific contributions of this compound to material science.
Development of Novel Heterocyclic Building Blocks for Complex Molecule Synthesis
This compound serves as a crucial starting material for the creation of novel heterocyclic building blocks essential in the synthesis of complex molecules. Its inherent structural features—a pyridine ring substituted with a bromine atom, a methyl group, and a methyl ester—provide multiple reaction sites for chemical modification. The bromine atom, in particular, is a versatile handle for various cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the introduction of a wide range of aryl or heteroaryl groups. whiterose.ac.uk This capability is fundamental to constructing the intricate scaffolds of pharmaceutically active compounds.
The strategic placement of the methyl and ester groups on the picolinate framework influences the electronic properties and reactivity of the molecule, guiding the regioselectivity of further chemical transformations. Researchers leverage these characteristics to design and synthesize more elaborate heterocyclic structures. For instance, the picolinate moiety can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides or other functional groups, expanding the diversity of accessible molecular architectures. These derived building blocks are then incorporated into larger, more complex molecules, including natural product analogues and novel drug candidates.
The development of these building blocks is a key aspect of modern medicinal chemistry, enabling the exploration of new chemical space and the creation of molecules with tailored biological activities. The versatility of this compound makes it a valuable tool in the synthesis of libraries of compounds for high-throughput screening.
Integration into Fragment-Based Drug Discovery (FBDD) Libraries
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds in drug discovery. nih.gov This approach utilizes small, low-molecular-weight compounds, or "fragments," to probe the binding sites of biological targets. researchgate.net this compound and its derivatives are well-suited for inclusion in FBDD libraries due to their adherence to the "Rule of Three"—a set of guidelines for fragment-like properties (e.g., molecular weight < 300 Da, cLogP ≤ 3). nih.gov
The value of this scaffold in FBDD lies in its combination of a heterocyclic core, which is a common feature in many approved drugs, and a reactive handle (the bromine atom) that facilitates the subsequent elaboration of fragment hits. nih.govresearchgate.net Once a fragment derived from this compound is identified as binding to a target protein, the bromine atom provides a convenient point for chemical modification to improve potency and selectivity. This process, known as fragment-to-lead optimization, is a cornerstone of the FBDD approach. researchgate.netrsc.org
The integration of such fragments into screening libraries allows for a more efficient exploration of the chemical space relevant to drug discovery. researchgate.net The structural information gained from how these fragments bind to their targets can guide the design of more potent and specific inhibitors.
Design of Three-Dimensional Fragments for Pharmaceutical Space Exploration
A significant trend in FBDD is the move towards three-dimensional (3D) fragments. nih.gov These fragments possess more complex, non-flat shapes, which can lead to more specific and higher-affinity interactions with the often-intricate binding sites of proteins. This compound can be chemically modified to generate such 3D fragments. For example, reactions that introduce chiral centers or rigid, non-aromatic ring systems can transform the planar pyridine core into a more three-dimensional structure.
The design of these 3D fragments is often guided by computational modeling to explore conformational possibilities and predict their shape diversity. nih.gov The goal is to create a library of fragments that covers a broader range of shapes and can therefore interact with a wider variety of protein targets. By starting with a versatile scaffold like this compound, chemists can systematically generate a series of 3D fragments with diverse spatial arrangements of functional groups. This strategic approach to library design enhances the probability of finding novel hits against challenging drug targets. whiterose.ac.uk The resulting fragments, with their well-defined 3D shapes and vectors for chemical elaboration, are invaluable tools for exploring the vastness of pharmaceutical chemical space. nih.gov
Future Research Directions and Challenges
Development of More Efficient and Sustainable Synthetic Routes for Methyl 5-bromo-4-methylpicolinate
The development of efficient and environmentally benign methods for the synthesis of this compound is a foundational challenge. Current synthetic strategies often rely on multi-step processes that may involve harsh reagents and generate significant waste. Future research should prioritize the development of more sustainable alternatives.
Key areas of focus include:
Green Chemistry Approaches: The application of green chemistry principles to the synthesis of pyridine (B92270) derivatives is a growing area of research. nih.govnih.govbiosynce.com This includes the use of microwave-assisted synthesis, which has been shown to reduce reaction times and improve yields for pyridine derivatives. nih.gov Exploring the use of environmentally friendly solvents, such as water or bio-derived solvents, and reducing the reliance on hazardous reagents are also critical. biosynce.comresearchgate.net
Catalytic C-H Functionalization: Direct C-H functionalization of the pyridine ring represents a more atom-economical approach to synthesis, avoiding the need for pre-functionalized starting materials. nih.gov Research into selective C-H bromination of a 4-methylpicolinate precursor could provide a more direct and efficient route to the target molecule.
Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and process control for the synthesis of chemical intermediates. Investigating the synthesis of this compound using flow chemistry could lead to more efficient and reproducible manufacturing processes.
Exploration of Novel Catalytic Systems for Functionalization and Derivatization
The functionalization of the this compound scaffold is crucial for generating a diverse range of derivatives with tailored properties. While palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are commonly employed, there is a need to explore novel catalytic systems to expand the scope of accessible transformations. nih.govyoutube.com
Future research in this area should include:
Alternative Transition Metal Catalysts: Catalysts based on other transition metals, such as nickel, copper, and ruthenium, have shown promise in the C-H functionalization of pyridines and other heterocycles. mdpi.commdpi.com Investigating the utility of these catalysts for the derivatization of this compound could enable new types of bond formations and improve selectivity. For instance, ruthenium-catalyzed C-H arylation has been demonstrated for other pyridine systems. mdpi.com
Photoredox Catalysis: The use of visible light-driven photoredox catalysis offers a mild and sustainable approach to a variety of organic transformations. Exploring photoredox-mediated reactions for the functionalization of this compound could provide access to novel derivatives under environmentally friendly conditions.
Enzymatic Catalysis: Biocatalysis using enzymes offers high selectivity and mild reaction conditions, aligning with the principles of green chemistry. researchgate.net While challenging, the development of enzymatic methods for the selective functionalization of the pyridine ring could represent a significant breakthrough.
Deeper Mechanistic Insights into Complex Transformations and Selectivity
A thorough understanding of the reaction mechanisms underlying the synthesis and derivatization of this compound is essential for optimizing existing methods and designing new, more selective transformations.
Key areas for mechanistic investigation include:
Suzuki-Miyaura Cross-Coupling: While widely used, the mechanism of Suzuki-Miyaura reactions involving substituted bromopyridines can be complex, with factors such as ligand choice, base, and solvent influencing reactivity and selectivity. nih.govyoutube.com Detailed mechanistic studies, including kinetic analysis and the identification of reaction intermediates, can provide valuable insights for optimizing these reactions. nih.gov
Regioselectivity in C-H Functionalization: When multiple C-H bonds are available for activation, controlling the regioselectivity of the reaction is a major challenge. nih.gov Mechanistic studies, often supported by computational analysis, are crucial for understanding the factors that govern the site-selectivity of C-H functionalization reactions on the pyridine ring. researchgate.net
Atropisomerism: In certain derivatives of substituted biaryls, restricted rotation around the C-C single bond can lead to the formation of stable atropisomers. nih.gov Mechanistic studies can help to understand and control the atropselective synthesis of such derivatives, which can have important implications for their biological activity. nih.gov
Expanding the Scope of Functional Derivatives for Targeted Therapeutic and Agrochemical Applications
This compound serves as a valuable building block for the synthesis of biologically active molecules. nih.govnih.govrsc.org Future research should focus on systematically exploring its potential in both therapeutic and agrochemical applications by creating and screening libraries of novel derivatives.
Therapeutic Applications:
Immunomodulators: Derivatives of this compound have been investigated as immunomodulators, particularly as inhibitors of the PD-1/PD-L1 interaction, which is a key target in cancer immunotherapy. googleapis.comgoogle.com Further derivatization and screening could lead to the discovery of more potent and selective immunomodulatory agents. googleapis.com
Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors used in cancer therapy. nih.gov The synthesis and evaluation of this compound derivatives as potential kinase inhibitors could be a fruitful area of research.
Antimicrobial Agents: Pyridine derivatives have a long history of use as antimicrobial agents. nih.gov Exploring the antimicrobial activity of novel compounds derived from this compound against a range of bacterial and fungal pathogens is a promising avenue for the development of new anti-infective therapies.
Agrochemical Applications:
Herbicides: Picolinate (B1231196) derivatives are a well-established class of herbicides. nih.govnih.gov The development of new herbicides based on the this compound scaffold could lead to products with improved efficacy, selectivity, and environmental profiles. nih.govresearchgate.net
Insecticides and Fungicides: The pyridine ring is also present in a number of insecticides and fungicides. Systematic modification of the this compound structure and screening for insecticidal and fungicidal activity could lead to the discovery of new crop protection agents.
A summary of potential applications and the corresponding research focus is provided in the table below.
Table 1: Potential Applications and Research Focus for this compound Derivatives| Application Area | Research Focus | Key Molecular Targets (Examples) |
|---|---|---|
| Therapeutics | ||
| Cancer | Synthesis of novel immunomodulators and kinase inhibitors. | PD-1/PD-L1, various kinases |
| Infectious Diseases | Development of new antimicrobial agents. | Bacterial and fungal enzymes |
| Agrochemicals | ||
| Herbicides | Design of new synthetic auxin herbicides. | Auxin receptors (e.g., AFB5) nih.govnih.gov |
| Insecticides/Fungicides | Screening for activity against key agricultural pests. | Not specified in search results |
Computational Design and Predictive Modeling for Enhanced Reactivity and Selectivity
Computational chemistry and in silico methods are increasingly powerful tools in chemical research and development. Applying these techniques to this compound can accelerate the discovery and optimization of new synthetic routes and functional derivatives.
Key computational approaches include:
Reaction Mechanism Analysis: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate activation energies, and predict the structures of transition states and intermediates. researchgate.netrsc.orgresearchgate.netnih.govsmu.edu This can provide deep mechanistic insights and guide the experimental design of more efficient and selective reactions. rsc.org
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can be used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For example, 3D-QSAR models have been used to guide the design of picolinate-based herbicides. nih.govnih.gov Applying QSAR to derivatives of this compound can help to identify the key structural features that contribute to their desired therapeutic or agrochemical effects. nih.gov
In Silico Screening and Molecular Docking: Virtual screening of large compound libraries against specific biological targets can be used to identify promising candidates for further experimental investigation. nih.govmdpi.comnih.govresearchgate.netbiorxiv.org Molecular docking studies can predict the binding mode and affinity of a ligand to a protein target, providing insights into the mechanism of action and guiding the design of more potent inhibitors. nih.govnih.gov
A summary of computational tools and their potential applications in the study of this compound is presented in the table below.
Table 2: Computational Tools and Their Applications| Computational Tool | Application |
|---|---|
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of reactivity and selectivity. researchgate.netrsc.orgresearchgate.net |
| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity, guiding the design of new derivatives. nih.govnih.govnih.gov |
| Molecular Docking | Prediction of binding modes and affinities to biological targets. nih.govnih.gov |
| In Silico Screening | Virtual screening of compound libraries to identify potential hits. nih.govmdpi.comnih.govresearchgate.netbiorxiv.org |
Q & A
Q. How can the synthesis of Methyl 5-bromo-4-methylpicolinate be optimized to improve yield and purity?
- Methodological Answer : Optimization may involve systematic variation of reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For brominated pyridine derivatives, palladium-catalyzed cross-coupling or nucleophilic substitution reactions are common. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using methanol/water mixtures) is recommended. Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR to confirm substitution patterns (e.g., bromo and methyl groups). Chemical shifts for pyridine protons typically appear downfield (~8–9 ppm).
- IR : Identify ester carbonyl stretches (~1720 cm) and C-Br vibrations (~550 cm).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks ([M+H] expected at ~230–232 m/z).
- Elemental Analysis : Validate empirical formula (CHBrNO) .
Q. How can HPLC methods be developed to assess the purity of this compound?
- Methodological Answer : Use a reversed-phase C18 column with a mobile phase gradient of acetonitrile and water (0.1% trifluoroacetic acid). Optimize flow rate (1.0 mL/min) and detection wavelength (UV at 254 nm for aromatic systems). Validate method specificity using spiked samples and compare retention times against known standards .
Advanced Research Questions
Q. What computational methods are suitable for modeling the electronic structure of this compound?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G(d) for lighter atoms, LANL2DZ for bromine) can predict molecular geometry, frontier orbitals, and electrostatic potential surfaces. The Colle-Salvetti correlation-energy formula, adapted into density-functional formalisms, may aid in understanding electron density distributions . Validate computational results against experimental crystallographic data (e.g., bond lengths, angles) .
Q. How can the bromine substituent in this compound be leveraged in cross-coupling reactions?
- Methodological Answer : The bromine atom serves as a leaving group in Suzuki-Miyaura (Pd-catalyzed) or Ullmann (Cu-mediated) couplings. Design experiments using aryl boronic acids or amines under inert atmospheres. Monitor reaction efficiency via F NMR (if fluorine-containing partners are used) or GC-MS. Optimize ligand systems (e.g., SPhos for Pd) to enhance turnover .
Q. How can crystallographic data for this compound be refined using SHELXL or WinGX?
- Methodological Answer :
- Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å).
- Structure Solution : SHELXT for automated space-group determination and initial phase solution .
- Refinement : SHELXL for anisotropic displacement parameters and hydrogen atom placement. Apply restraints for disordered methyl/ester groups. Validate using R-factors and residual electron density maps .
- Visualization : WinGX/ORTEP for anisotropic ellipsoid plots and packing diagrams .
Q. How can discrepancies between experimental and computational data (e.g., bond lengths, reactivity) be resolved?
- Methodological Answer :
- Parameter Validation : Re-examine DFT functional choices (e.g., switch to M06-2X for better dispersion effects).
- Solvent Effects : Include implicit solvent models (e.g., PCM for polar aprotic solvents) in computations.
- Experimental Replication : Repeat crystallography under low-temperature conditions to reduce thermal motion artifacts .
Q. What strategies can assess the biological activity of this compound in enzyme inhibition assays?
- Methodological Answer :
- In Vitro Assays : Use fluorescence-based or colorimetric assays (e.g., NADH depletion for dehydrogenase inhibition). Include positive controls (known inhibitors) and negative controls (DMSO vehicle).
- Dose-Response Curves : Calculate IC values using non-linear regression (e.g., GraphPad Prism).
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare efficacy across concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
